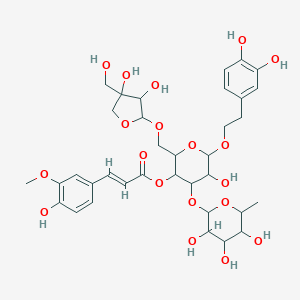
1-Hydroxy-2-heptadecen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-heptadecen-4-one is a chemical compound that belongs to the class of pheromones. It is commonly found in the sex pheromones of female insects, particularly in the species of Lepidoptera, which includes moths and butterflies. The compound is known to play a crucial role in the mating behavior of these insects, where it acts as a signal to attract male partners. Due to its unique chemical properties and biological significance, 1-Hydroxy-2-heptadecen-4-one has been the subject of extensive scientific research in recent years.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-heptadecen-4-one is not yet fully understood. However, studies have suggested that the compound works by binding to specific receptors on the antennae of male insects, triggering a behavioral response that leads to mating. The exact nature of the chemical interactions involved in this process is still under investigation.
Biochemical and Physiological Effects
In addition to its role in insect mating behavior, 1-Hydroxy-2-heptadecen-4-one has also been shown to have other biochemical and physiological effects. For example, studies have suggested that the compound may play a role in regulating the metabolism of female Lepidoptera, particularly during the reproductive phase. Furthermore, researchers have also investigated the potential use of 1-Hydroxy-2-heptadecen-4-one as a biomarker for certain diseases and disorders, such as cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Hydroxy-2-heptadecen-4-one in laboratory experiments has several advantages and limitations. One of the main advantages is its high specificity and potency, which makes it an ideal tool for studying insect behavior and physiology. However, the compound is also relatively unstable and difficult to synthesize, which can pose challenges for researchers. Additionally, the use of 1-Hydroxy-2-heptadecen-4-one in laboratory experiments may not accurately reflect its biological activity in natural environments, which can limit its utility in certain contexts.
Zukünftige Richtungen
There are several future directions for research on 1-Hydroxy-2-heptadecen-4-one. One of the most promising areas of investigation is the development of new methods for synthesizing the compound, which may improve its stability and reduce its cost. Additionally, researchers may explore the potential use of 1-Hydroxy-2-heptadecen-4-one as a natural alternative to synthetic insecticides in agriculture. Furthermore, studies may also investigate the potential use of the compound as a biomarker for various diseases and disorders, which could have significant implications for diagnostic and therapeutic approaches.
Synthesemethoden
The synthesis of 1-Hydroxy-2-heptadecen-4-one involves several steps, including the preparation of the starting materials and the use of specialized chemical reactions. One of the most common methods of synthesizing the compound is through the oxidation of heptadecene using a catalytic system. The reaction is typically carried out under controlled conditions, such as high temperature and pressure, to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 1-Hydroxy-2-heptadecen-4-one have made it an attractive target for scientific research in various fields, including entomology, biochemistry, and chemical ecology. Studies have shown that the compound plays a critical role in the mating behavior of female Lepidoptera, where it acts as a pheromone to attract male partners. Furthermore, researchers have also investigated the potential use of 1-Hydroxy-2-heptadecen-4-one as a tool for pest management in agriculture, where it may serve as a natural alternative to synthetic insecticides.
Eigenschaften
CAS-Nummer |
142465-60-9 |
|---|---|
Produktname |
1-Hydroxy-2-heptadecen-4-one |
Molekularformel |
C62H95N16O28P |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
(E)-1-hydroxyheptadec-2-en-4-one |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15,18H,2-12,14,16H2,1H3/b15-13+ |
InChI-Schlüssel |
HHFNZZVOFFAAFC-FYWRMAATSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCCCC(=O)C=CCO |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)C=CCO |
Synonyme |
1-Hydroxy-2-heptadecen-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)